molecular formula C12H18BrN3O2 B2812962 tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1352718-88-7

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2812962
CAS No.: 1352718-88-7
M. Wt: 316.199
InChI Key: GAZHEEFWONCMGH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1352718-88-7) is a bromo-substituted imidazole derivative of high interest in medicinal and organic chemistry. This compound serves as a versatile synthetic intermediate and molecular scaffold for constructing more complex structures . Its structure incorporates a pyrrolidine ring, which can enhance molecular flexibility and improve pharmacokinetic attributes in drug candidates . The bromo functional group provides a reactive site for further chemical modifications via cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space . This makes it a valuable building block for researchers developing novel biologically active compounds, including potential anti-infective, anticancer, and anti-inflammatory agents . The compound should be stored in a dark place, sealed in dry conditions at 2-8°C . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHEEFWONCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromo-1H-imidazole with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. One common method includes the use of solvents such as dichloromethane and reagents like sodium sulfate. The reaction mixture is often heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development, particularly in the treatment of various diseases. The imidazole ring is known for its biological activity, often found in pharmaceuticals that target enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole derivatives can exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate may also possess such activities .

Antimicrobial Properties

The presence of bromine in the structure enhances the compound's reactivity and potential antimicrobial efficacy. Studies have demonstrated that halogenated imidazoles can act against a range of pathogens, including bacteria and fungi . This opens avenues for developing new antimicrobial agents based on this compound.

Biochemical Research

In biochemical studies, this compound can serve as a valuable tool for elucidating enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it suitable for studying enzyme kinetics and inhibition mechanisms. For example, it could be used to investigate its effects on enzymes involved in metabolic pathways related to cancer or infectious diseases .

Molecular Probes

Due to its ability to selectively bind to biological targets, this compound can be developed as a molecular probe in imaging techniques or drug delivery systems . This application is crucial for advancing targeted therapies in personalized medicine.

Material Science

The unique chemical properties of this compound also lend themselves to applications in material science.

Synthesis of Functional Materials

Research has shown that imidazole-based compounds can be utilized in the synthesis of functional materials such as polymers and nanomaterials. These materials can exhibit enhanced electrical, thermal, or mechanical properties due to the incorporation of such active compounds .

Catalysis

The compound's ability to participate in chemical reactions makes it a candidate for use as a catalyst or catalyst precursor in organic synthesis. Its reactivity can facilitate various transformations, contributing to more efficient synthetic methodologies .

Case Studies and Research Findings

Study Application Findings
Study AAnticancerDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant activity .
Study BAntimicrobialShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration comparable to existing antibiotics .
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic pathways related to diabetes .
Study DMaterial SynthesisSuccessfully incorporated into polymer matrices resulting in enhanced mechanical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated imidazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing enzyme activity and protein function. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability Issues : The tert-butyl carbamate group enhances stability under acidic conditions but may limit reactivity in nucleophilic environments .

Biological Activity

tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known by its CAS number 1352718-88-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on available research findings, including case studies and data tables.

The compound's molecular formula is C12H18BrN3O2C_{12}H_{18}BrN_{3}O_{2} with a molecular weight of 316.19 g/mol. It features a pyrrolidine ring substituted with a bromo-imidazole group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈BrN₃O₂
Molecular Weight316.19 g/mol
CAS Number1352718-88-7
Purity>85% (as per synthesis methods)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including tert-butyl derivatives. The compound has shown promising activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated an MIC between 0.13–0.255 μg/mL.

These findings suggest that the compound may serve as a lead for developing new antibacterial agents that can combat resistant strains .

The mechanisms by which this compound exerts its antimicrobial effects are currently under investigation. Preliminary research indicates that it may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Study Design : In vitro evaluation of various pyrrole derivatives, including tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine.
    • Results : The compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating selective efficacy.
  • Preclinical Trials :
    • Objective : To assess the safety and efficacy of the compound in animal models.
    • Findings : Initial results indicate low toxicity levels and significant antibacterial effects, warranting further clinical trials .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds in terms of their MIC values against common bacterial pathogens:

CompoundMIC against S. aureus (μg/mL)MIC against MRSA (μg/mL)
tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine0.1250.13–0.255
Vancomycin1>16
Isoniazid0.25>16

This table illustrates the superior efficacy of tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine compared to traditional antibiotics like vancomycin and isoniazid.

Q & A

Basic: What synthetic routes are commonly used to prepare tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves coupling reactions between pyrrolidine precursors and bromo-imidazole derivatives. A representative procedure includes:

Activation of Carboxylic Acids : Reacting a pyrrolidine-carboxylic acid derivative with isobutyl chloroformate and DIPEA in dichloromethane to form a mixed anhydride intermediate .

Nucleophilic Substitution : Adding 2-amino-2-methylpropanol to the anhydride, followed by stirring overnight.

Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the product (59% yield) .
Key Characterization : Monitor reaction progress via LC-MS and confirm purity using TLC or HPLC .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm, imidazole protons at δ 7.2–7.8 ppm) .
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 316.199 for C12_{12}H18_{18}BrN3_3O2_2) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for related imidazo[4,5-b]pyridine derivatives .

Advanced: How can reaction yields be optimized for the coupling step in synthesis?

Methodological Answer:
Yield optimization requires careful control of:

  • Reagent Ratios : Excess isobutyl chloroformate (1.1–1.2 eq) ensures complete activation of the carboxylic acid .
  • Temperature : Maintaining 0–5°C during anhydride formation minimizes side reactions .
  • Solvent Choice : Dichloromethane or THF enhances solubility of intermediates .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve efficiency for bromo-imidazole coupling .

Advanced: What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as:

  • Intermediate for Drug Candidates : Its bromo-imidazole moiety is a key pharmacophore in kinase inhibitors and anticancer agents .
  • Enzyme Inhibition Probes : Functionalization at the pyrrolidine nitrogen enables targeting of proteases or oxidoreductases .
  • Biological Activity Studies : Radiolabeled derivatives (e.g., 18F^{18}F) can track biodistribution in preclinical models .

Advanced: How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:
Address discrepancies by:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) causing peak splitting .
  • COSY/HSQC Experiments : Correlate 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings to assign ambiguous signals .
  • Crystallographic Validation : Compare experimental NMR shifts with computed spectra from X-ray structures .

Advanced: What mechanistic insights govern the stability of the tert-butyl carbamate group?

Methodological Answer:
The tert-butyl carbamate (Boc) group is susceptible to:

  • Acidic Hydrolysis : Cleavage under TFA or HCl in dioxane (e.g., deprotection at 0°C for 2 hours) .
  • Thermal Degradation : Prolonged heating (>80°C) in polar solvents (e.g., DMF) accelerates decomposition.
  • Stabilization Strategies : Use scavengers (e.g., anisole) during Boc removal to prevent side reactions .

Basic: What analytical methods ensure purity beyond HPLC?

Methodological Answer:

  • Elemental Analysis : Confirms C/H/N/Br content within ±0.3% of theoretical values .
  • Melting Point : Sharp melting range (e.g., 114–116°C) indicates high crystallinity .
  • Chiral HPLC : Resolves enantiomers if stereocenters are present (e.g., using a Chiralpak AD-H column) .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Short-Term Storage : Stable at 2–8°C in sealed, dry containers for 6–12 months .
  • Long-Term Stability : Lyophilization extends shelf life (>2 years) by reducing hydrolytic degradation .
  • Light Sensitivity : Amber vials prevent photodegradation of the bromo-imidazole moiety .

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